molecular formula C19H18N2O2 B2998851 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 1009770-32-4

5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2998851
CAS No.: 1009770-32-4
M. Wt: 306.365
InChI Key: HAGPFTHZSPKRPK-UHFFFAOYSA-N
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Description

5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a phenolic compound featuring a pyrazole core substituted with a phenyl group at position 4 and a phenol moiety at position 2. The phenol group at position 5 is modified with a 2-methylallyl ether substituent. This structural framework combines aromaticity, hydrogen-bonding capability (via the hydroxyl group), and steric bulk (from the 2-methylallyl group), making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling reactions between pyrazole intermediates and substituted phenols, followed by etherification steps .

Properties

IUPAC Name

5-(2-methylprop-2-enoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13(2)12-23-15-8-9-16(18(22)10-15)19-17(11-20-21-19)14-6-4-3-5-7-14/h3-11,22H,1,12H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGPFTHZSPKRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, a compound featuring a pyrazole ring and phenolic structure, has drawn significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is C19H18N2O2C_{19}H_{18}N_{2}O_{2}, with a molecular weight of approximately 310.35 g/mol. The compound's structure plays a crucial role in its biological activity, particularly its interaction with various biological targets.

Biological Mechanisms

The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Investigations have shown that the compound possesses significant antimicrobial properties against various bacterial strains, including multidrug-resistant organisms.
  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antioxidant Activity : Its phenolic structure contributes to antioxidant activity, which may protect cells from oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using a microdilution method. Results indicated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Studies

In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a significant dose-dependent scavenging effect, indicating its potential as an antioxidant agent.

Case Studies

A notable case study involved the application of 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol in a model of acute inflammation. In this study, the administration of the compound significantly reduced edema formation in carrageenan-induced paw edema models in rats, highlighting its therapeutic potential in inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Phenol Backbones

Several pyrazole-phenol derivatives share structural similarities with the target compound, differing primarily in substituent groups (Table 1).

Compound Substituents Key Structural Differences
5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol (Target) - 2-methylallyloxy (position 5)
- 4-phenylpyrazole (position 2)
Reference compound for comparison.
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol - 4-nitrophenoxy (position 5)
- 4-phenylpyrazole (position 2)
Nitro group enhances electron-withdrawing properties, potentially altering reactivity.
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol - Methoxy (position 5)
- 4-(4-methoxyphenyl)pyrazole (position 2)
Methoxy groups increase hydrophilicity and hydrogen-bonding capacity.
2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol - Allyloxy (position 5)
- Methoxy (position 3)
Allyloxy group introduces potential for further functionalization via alkene reactivity.
5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol - Methyl (position 5)
- 5-phenylpyrazole (position 2)
Lack of ether substituent reduces steric hindrance and electronic complexity.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2-methylallyloxy group is electron-donating, contrasting with the nitro group in , which is strongly electron-withdrawing. This difference impacts charge distribution and reactivity .
  • Steric Effects : The 2-methylallyl group introduces steric bulk, which may hinder intermolecular interactions or binding to biological targets compared to smaller substituents like methyl or methoxy .

Yield Comparison :

  • The nitro-substituted analogue () achieved a 72% yield after recrystallization, while methoxy derivatives () often require milder conditions due to lower reactivity of methoxy groups .
Crystallographic and Computational Insights
  • Crystal Packing :
    • The nitro-substituted analogue () exhibits van der Waals interactions and π-π stacking between aromatic rings, while methoxy derivatives () rely more on hydrogen bonding .
    • The 2-methylallyl group in the target compound may disrupt close packing, leading to lower melting points compared to nitro derivatives .
  • Computational Analysis :
    • Software like SHELX () and Multiwfn () are critical for analyzing electron density, hydrogen bonding, and molecular orbitals in these compounds .

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